5-Fluoro-6-methylpicolinaldehyde
Overview
Description
5-Fluoro-6-methylpicolinaldehyde is a chemical compound with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol. It is a derivative of picolinaldehyde, featuring a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpicolinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoropyridine as the starting material.
Methylation: The 2-fluoropyridine undergoes methylation at the 6-position using methylating agents such as methyl iodide or dimethyl sulfate.
Formylation: The resulting 6-methyl-2-fluoropyridine is then formylated at the 5-position using reagents like formic acid or formyl chloride.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-methylpicolinaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can reduce the aldehyde group to a primary alcohol.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions may use nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed:
Oxidation: 5-Fluoro-6-methylpicolinic acid.
Reduction: 5-Fluoro-6-methylpicolyl alcohol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-methylpicolinaldehyde is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties in drug discovery and development.
Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 5-Fluoro-6-methylpicolinaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
5-Fluoro-6-methylpicolinaldehyde is similar to other fluorinated pyridine derivatives, such as 2-fluoropyridine and 3-fluoropyridine. its unique combination of fluorine and methyl groups at specific positions on the pyridine ring distinguishes it from these compounds. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-fluoro-6-methylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBFVJVWQLYAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660554 | |
Record name | 5-Fluoro-6-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-34-5 | |
Record name | 5-Fluoro-6-methyl-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-6-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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